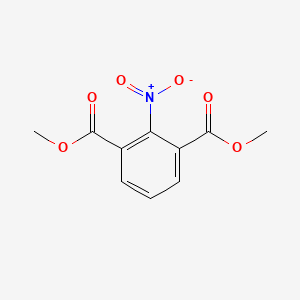

Dimethyl 2-nitroisophthalate

説明

Dimethyl 2-nitroisophthalate is a chemical compound with the CAS Number: 57052-99-0. It has a molecular weight of 239.18 . The IUPAC name for this compound is dimethyl 2-nitroisophthalate .

Molecular Structure Analysis

The molecular formula of Dimethyl 2-nitroisophthalate is C10H9NO6 . The InChI code for this compound is 1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 2-nitroisophthalate is a solid at room temperature . It has a boiling point of 360.2°C at 760 mmHg and a melting point of 121-123°C . The compound has a flash point of 164.8°C . The density of this compound is 1.35 g/cm3 .科学的研究の応用

Organic Synthesis

Dimethyl 2-nitroisophthalate is a valuable compound in organic synthesis. It serves as a precursor for various syntheses, particularly in the construction of complex molecules. Its nitro group can be a reactive site for further chemical transformations, such as reduction to amines or displacement reactions. The ester groups also offer potential sites for hydrolysis or transesterification, making it a versatile building block for creating a wide array of organic compounds .

Pharmaceutical Research

In pharmaceutical research, Dimethyl 2-nitroisophthalate may be utilized in the synthesis of drug molecules. Its structural features can be incorporated into pharmaceuticals, potentially altering their pharmacokinetic properties. The compound’s reactivity allows for the introduction of various functional groups that can lead to the development of new active pharmaceutical ingredients .

Material Science

Dimethyl 2-nitroisophthalate finds applications in material science, particularly in the development of polymers and resins. Its ability to undergo polymerization reactions can lead to the creation of new materials with desirable properties such as increased flexibility, durability, or thermal stability. It can also be used to modify the surface properties of materials to enhance their performance in specific applications .

Analytical Chemistry

In analytical chemistry, Dimethyl 2-nitroisophthalate can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves or as a reference compound in spectroscopy and chromatography. It can help in the quantification and identification of substances within complex mixtures .

Biochemistry

The role of Dimethyl 2-nitroisophthalate in biochemistry could involve its use as a probe or reagent in enzymatic studies. It might interact with biological molecules, influencing their behavior or function, which can be useful in understanding biochemical pathways and mechanisms .

Environmental Applications

Dimethyl 2-nitroisophthalate may be studied for its environmental impact, particularly in relation to its biodegradability and potential as a pollutant. Research could focus on its breakdown products and their effects on ecosystems. Understanding its behavior in the environment can inform the development of safer and more sustainable chemical practices .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

作用機序

Target of Action

Similar compounds, such as phthalates, have been known to interact with various biological systems, including endocrine and neurological systems .

Mode of Action

It’s worth noting that phthalates, a related group of compounds, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Biochemical Pathways

Related compounds such as phthalates have been shown to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Pharmacokinetics

It’s known that the compound is soluble in methanol and ethanol, but insoluble in water . This suggests that its bioavailability could be influenced by the presence of these solvents.

Result of Action

Related compounds such as phthalates have been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-nitroisophthalate. Furthermore, it should be stored in a cool, dry place with good ventilation .

特性

IUPAC Name |

dimethyl 2-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFVOACDBUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

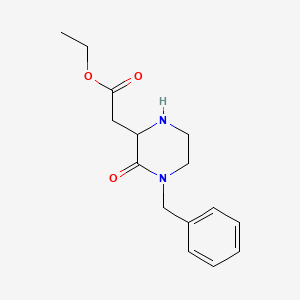

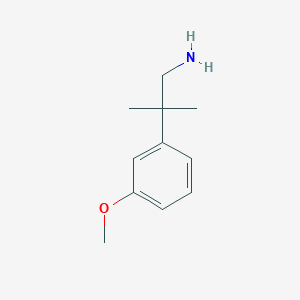

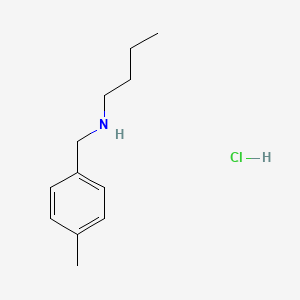

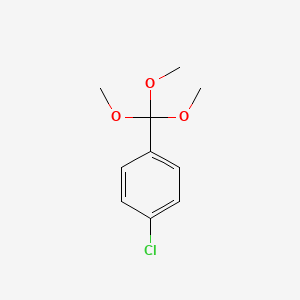

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

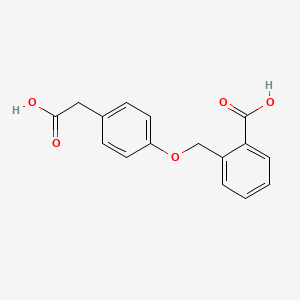

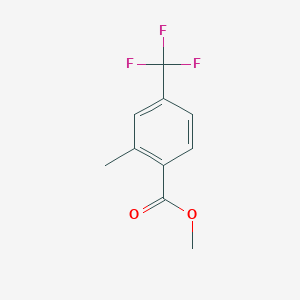

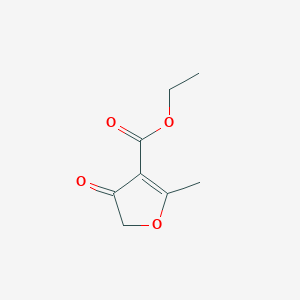

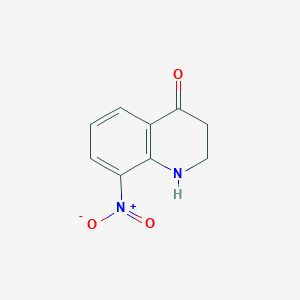

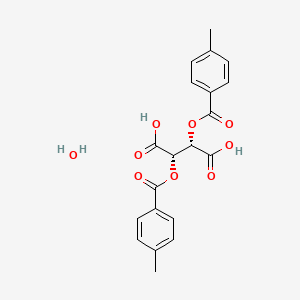

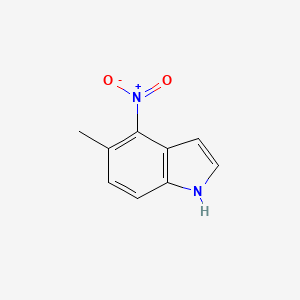

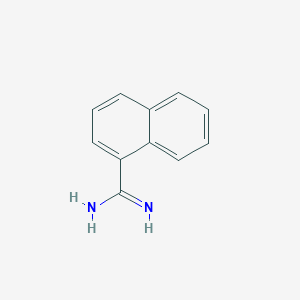

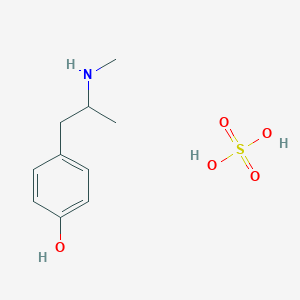

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。